molecular formula C10H12N2O2 B184272 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol CAS No. 18046-39-4

1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol

Cat. No. B184272
CAS RN: 18046-39-4
M. Wt: 192.21 g/mol
InChI Key: JQWUCRAPWREFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol, also known as BZP, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It has been studied for its potential use in scientific research, specifically for its effects on the central nervous system and its potential applications in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol is not fully understood, but it is thought to act as a partial agonist at dopamine and serotonin receptors in the brain. It has also been shown to modulate the activity of ion channels in the brain, which may contribute to its effects on neurotransmitter release.

Biochemical And Physiological Effects

1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol has been shown to have effects on the release of neurotransmitters such as dopamine and serotonin, as well as on the activity of ion channels in the brain. It has also been shown to have effects on the cardiovascular system, including vasoconstriction and increased heart rate.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol in lab experiments is that it has been shown to have reproducible effects on the central nervous system. However, one limitation is that its effects may vary depending on the species being studied, as well as on the specific experimental conditions.

Future Directions

There are several potential future directions for research on 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol. One area of interest is its potential use as a tool to study the role of dopamine and serotonin in the brain. Another potential direction is to investigate its effects on ion channels in the brain, and how this may contribute to its overall effects on neurotransmitter release. Additionally, there may be potential applications for 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol in the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol involves the reaction of 2-amino-5-methoxybenzimidazole with ethylene oxide, followed by reduction with sodium borohydride. The resulting compound is then purified through recrystallization.

Scientific Research Applications

1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol has been studied for its potential use as a tool to study the central nervous system. It has been shown to have effects on the release of neurotransmitters such as dopamine and serotonin, as well as on the activity of ion channels in the brain.

properties

IUPAC Name

1-(6-methoxy-1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6(13)10-11-8-4-3-7(14-2)5-9(8)12-10/h3-6,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWUCRAPWREFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306138
Record name 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol

CAS RN

18046-39-4
Record name NSC174221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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